molecular formula C24H33NO2 B15027636 [(4-Methoxyphenyl)methyl]({2-[4-phenyl-2-(propan-2-YL)oxan-4-YL]ethyl})amine

[(4-Methoxyphenyl)methyl]({2-[4-phenyl-2-(propan-2-YL)oxan-4-YL]ethyl})amine

Cat. No.: B15027636
M. Wt: 367.5 g/mol
InChI Key: NJKRITVJGFNMNK-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine is a complex organic compound with a unique structure that includes a methoxyphenyl group and a phenyl-substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 2-[4-phenyl-2-(propan-2-yl)oxan-4-yl]ethylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated products.

Scientific Research Applications

(4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

(4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine can be compared with other similar compounds, such as:

    4-Methoxyphenethylamine: Similar structure but lacks the oxane ring, leading to different chemical properties and biological activities.

    N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Contains an ethyl group instead of the oxane ring, resulting in different reactivity and applications.

The uniqueness of (4-Methoxyphenyl)methyloxan-4-YL]ethyl})amine lies in its combination of the methoxyphenyl group and the phenyl-substituted oxane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C24H33NO2/c1-19(2)23-17-24(14-16-27-23,21-7-5-4-6-8-21)13-15-25-18-20-9-11-22(26-3)12-10-20/h4-12,19,23,25H,13-18H2,1-3H3

InChI Key

NJKRITVJGFNMNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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